L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-

Description

Chemical Classification and Definition of Amadori Compounds

Amadori compounds represent a class of organic molecules formed during the early stages of the Maillard reaction, a non-enzymatic interaction between reducing sugars and amino acids or proteins. These compounds are characterized by their 1-amino-1-deoxyketose structure, resulting from the acid- or base-catalyzed isomerization of glycosylamines via the Amadori rearrangement . The general formula for Amadori compounds is $$ \text{R}1-\text{NH}-\text{C}(\text{OH})-\text{R}2 $$, where $$ \text{R}1 $$ is an amino acid residue and $$ \text{R}2 $$ is a sugar-derived moiety.

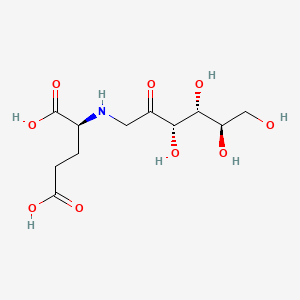

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- (CAS: 31105-01-8) is a specific Amadori product derived from the condensation of glucose and glutamic acid. Its molecular formula is $$ \text{C}{11}\text{H}{19}\text{NO}_9 $$, with a molar mass of 309.27 g/mol. The compound exhibits a β-pyranose ring conformation in aqueous solutions, as confirmed by $$ ^{13}\text{C} $$ NMR studies.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{19}\text{NO}_9 $$ |

| Molar Mass | 309.27 g/mol |

| Boiling Point | 751.5±60.0 °C (Predicted) |

| Density | 1.571±0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in water |

| Predicted pKa | 1.97±0.10 |

Historical Context and Discovery of Fructosyl-Glutamic Acid

The Amadori rearrangement was first described by Italian chemist Mario Amadori in 1925 while investigating the Maillard reaction. However, the specific identification of fructosyl-glutamic acid emerged later, driven by advances in analytical techniques such as high-performance cation exchange chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). Early studies in the 1990s detected this compound in thermally processed foods, including dried tomatoes (1.5 g/100 g) and apricots (0.2 g/100 g), highlighting its prevalence in culinary systems.

The synthesis of fructosyl-glutamic acid involves heating glucose and glutamic acid under controlled pH (6–7) and temperature (90°C) conditions, followed by purification via ion-exchange chromatography. Its structural elucidation relies on spectral data, including characteristic $$ ^{1}\text{H} $$ NMR signals at δ 3.4–4.2 ppm for the fructose moiety and δ 2.1–2.5 ppm for the glutamic acid side chain.

Significance in Food Chemistry and Maillard Reaction Research

Fructosyl-glutamic acid plays a dual role in food science:

- Flavor Precursor : Thermal decomposition of this compound generates volatile compounds such as 2-methylthiophene, which contributes to roasted and savory flavors in foods.

- Browning Intermediate : It participates in the formation of melanoidins, the brown polymers responsible for the color of baked goods and roasted meats.

In the Maillard reaction, fructosyl-glutamic acid forms through the following steps:

Research Objectives in Studying Fructose-Amino Acid Conjugates

Current research aims to:

- Optimize Detection Methods : Develop HPLC-MS/MS protocols for quantifying fructosyl-glutamic acid in complex matrices like plant extracts and processed foods.

- Elucidate Decomposition Pathways : Investigate how pH and temperature affect the breakdown of this compound into flavor-active volatiles.

- Explore Biotechnological Applications : Engineer enzymes like fructosyl-amino acid oxidase (FAOD) to degrade Amadori products in diabetes diagnostics.

Properties

IUPAC Name |

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c13-4-7(15)10(19)9(18)6(14)3-12-5(11(20)21)1-2-8(16)17/h5,7,9-10,12-13,15,18-19H,1-4H2,(H,16,17)(H,20,21)/t5-,7+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFNBARRTADWAC-AJGMQJJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022944 | |

| Record name | L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-01-8 | |

| Record name | Fructose-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Atmospheric Thermal Reaction

Traditional atmospheric thermal reactions involve heating equimolar mixtures of glutamic acid and fructose in aqueous solutions at 80–120°C. However, this method suffers from low yields (e.g., 8.44% at 80°C) due to competing degradation pathways, such as the formation of 3-deoxyxylosone (3-DX) and 1-deoxyxylosone (1-DX). The reaction kinetics are highly temperature-dependent, with degradation outpacing ARP formation at elevated temperatures.

Simultaneous Dehydration-Reaction (SDR)

Recent advancements employ vacuum dehydration to shift the reaction equilibrium toward ARP formation. By reducing water activity, SDR suppresses hydrolysis and degradation, achieving yields up to 67.98% at 80°C. The optimal pH range for SDR is 6.0–7.0, where the zwitterionic form of glutamic acid facilitates nucleophilic attack on the fructose carbonyl group.

Table 1: Comparison of Atmospheric vs. SDR Methods

| Condition | Atmospheric Reaction (80°C) | SDR (80°C) |

|---|---|---|

| Yield (%) | 8.44 | 67.98 |

| Reaction Time (h) | 24 | 12 |

| Dominant Byproduct | 3-DX | Minimal |

| Water Activity | High | Low |

Kinetic and Thermodynamic Considerations

The formation and degradation of Fru-Glu follow pseudo-first-order kinetics. The rate constants (k₁ for formation, k₂ for degradation) are exponentially temperature-dependent, as described by the Arrhenius equation:

where (activation energy) for degradation (∼95 kJ/mol) exceeds that of formation (∼65 kJ/mol), making degradation more sensitive to temperature. Below 70°C, k₁/k₂ ratios favor ARP accumulation, while above 90°C, rapid degradation dominates.

Advanced Synthesis Techniques

pH-Controlled Optimization

Adjusting pH to 6.5–7.0 maximizes the concentration of glutamic acid’s α-amine group, enhancing its reactivity with fructose. At pH < 5, protonation of the amine group stalls Schiff base formation, while pH > 8 promotes sugar enolization and side reactions.

Solvent-Free Systems

Solid-state reactions under controlled humidity (10–15% RH) minimize hydrolysis. This approach, though slower, improves selectivity for Fru-Glu by reducing water-mediated degradation.

Enzymatic Catalysis (Theoretical Exploration)

While no direct enzymatic methods for Fru-Glu synthesis are reported, transglutaminases or fructosyltransferases could theoretically catalyze the conjugation. However, enzyme instability at high temperatures and substrate specificity remain challenges.

Purification and Characterization

Chromatographic Separation

Fru-Glu’s polar nature necessitates ion-exchange chromatography (IEC) or reverse-phase HPLC for purification. IEC using Dowex 50W-X8 resin eluted with ammonium hydroxide (0.1–0.5 M) achieves >90% purity. HPLC with a C18 column and acetonitrile/water mobile phase (10:90 v/v) resolves Fru-Glu from byproducts.

Crystallization

Slow evaporation of aqueous Fru-Glu solutions at 4°C yields hygroscopic crystals. Adding ethanol (20–30% v/v) reduces solubility, facilitating crystallization.

Table 2: Physical Properties of Fru-Glu

| Property | Value |

|---|---|

| Boiling Point | 751.5±60.0 °C (Predicted) |

| Density | 1.571±0.06 g/cm³ |

| Solubility in Water | 12.3 mg/mL (25°C) |

| pKa | 1.97±0.10 (Predicted) |

| Stability | Hygroscopic, store at −20°C |

Industrial and Regulatory Considerations

Fru-Glu is classified as “ACTIVE” under EPA TSCA, indicating its commercial production. Large-scale synthesis employs continuous SDR reactors with in-line vacuum systems to maintain low water activity. Regulatory guidelines mandate strict control of byproducts like 3-DX, which exhibit mutagenic potential .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Biochemical Research

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is involved in various biochemical processes, particularly in the study of glycation reactions. Glycation is a non-enzymatic reaction between reducing sugars and amino acids, leading to the formation of advanced glycation end-products (AGEs). This compound serves as a model for studying the effects of glycation on proteins, which is crucial in understanding diseases such as diabetes and aging.

Case Study : A study highlighted the role of fructosamine derivatives in assessing glycation levels in proteins, indicating that L-glutamic acid derivatives could be significant markers for monitoring diabetic conditions .

Food Science

In food chemistry, L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is explored for its potential to enhance flavor profiles through its interaction with other food components. The Maillard reaction, which occurs during cooking and processing, can produce this compound as a byproduct, affecting the sensory qualities of food.

Table 1: Applications in Food Science

| Application | Description |

|---|---|

| Flavor Enhancement | Improves taste through Maillard reaction products |

| Preservation | Potential antioxidant properties can extend shelf life |

| Nutritional Value | May enhance amino acid profiles in processed foods |

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in diabetes management. The fructosylation of amino acids like L-glutamic acid can influence insulin sensitivity and glucose metabolism.

Case Study : Research indicates that L-Glutamic acid derivatives may improve insulin signaling pathways, suggesting their utility in developing new diabetes treatments. Additionally, studies have shown that these compounds can interact with metal ions, potentially leading to novel drug formulations .

Mechanism of Action

The mechanism by which L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- exerts its effects involves its participation in the Maillard reaction. This reaction leads to the formation of advanced glycation end-products (AGEs), which can affect protein structure and function. The compound interacts with various molecular targets, including proteins and enzymes, altering their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Amadori Compounds

Structural Comparison

Amadori compounds share the general structure N-(1-deoxy-D-fructos-1-yl)-amino acid, but variations in the amino acid residue and sugar moiety lead to distinct physicochemical and biological properties. Key structural analogs include:

Stability and Degradation Pathways

The stability of Amadori compounds depends on pH, temperature, and the presence of catalysts like phosphate ions. For example:

- Glu-Fru : Exhibits moderate stability in aqueous solutions (pH 5–8) but degrades under thermal stress (e.g., baking) to form flavor compounds like pyrazines and furans .

- DFG : Degrades rapidly at pH >6, releasing glycine, glucose, and organic acids (acetic and formic acid) via retro-aldol cleavage and oxidation .

- N-(1-Deoxy-D-fructos-1-yl)-leucine : Stable in saliva and under physiological conditions, enabling antimetastatic activity in cancer models .

Phosphate ions accelerate degradation by promoting oxidative cleavage, as seen in the conversion of fructoselysine to carboxymethyllysine (CML) .

Key Differences :

- Taste Modulation: Glu-Fru and its N-glycoside analog (N-glucosyl glutamate) exhibit umami taste at thresholds comparable to monosodium glutamate (MSG), while DFG and valine-derived ARPs lack this property .

- Metal Chelation : Glu-Fru’s carboxyl groups enhance binding to transition metals (Cu²⁺, Fe²⁺) compared to glycine- or valine-based ARPs .

Biological Activity

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is a compound formed through the reaction of L-glutamic acid with 1-deoxy-D-fructose. This compound is significant in various biological processes and is primarily studied for its role in the Maillard reaction, protein glycation, and potential therapeutic applications.

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- has the molecular formula and a molecular weight of 309.27 g/mol. It can be synthesized through the Maillard reaction, typically involving heating L-glutamic acid with 1-deoxy-D-fructose in an aqueous medium at elevated temperatures (around 90°C) . The compound is categorized as an Amadori rearrangement product, which are intermediates formed during the Maillard reaction.

The biological activity of L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is largely attributed to its participation in the formation of advanced glycation end-products (AGEs). These AGEs can significantly alter protein structure and function, impacting various biological processes. The compound interacts with molecular targets such as proteins and enzymes, potentially modifying their activity and stability .

1. Protein Glycation

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- plays a crucial role in protein glycation, which can affect protein functionality and lead to various health issues, including diabetes and cardiovascular diseases. Glycation alters protein structure, affecting their enzymatic activity and stability .

2. Potential Therapeutic Uses

Research indicates that this compound may have therapeutic implications in metabolic disorders. Its ability to form AGEs suggests a possible link to diabetes management and other metabolic conditions . Studies have explored its effects on cellular metabolism and its potential as a chelator for transition metal ions like Cu²⁺, Fe²⁺, and Zn²⁺ during food processing .

Case Study 1: Glycation Effects

A study demonstrated that L-Glutamic acid, N-(1-deoxy-D-fructos-1-y)- significantly influenced the glycation process in vitro. The presence of this compound led to increased formation of AGEs, which were associated with altered protein functionality in human serum albumin models .

Case Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant properties of this compound. In cellular models exposed to oxidative stress, L-Glutamic acid, N-(1-deoxy-D-fructos-1-y)- exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| L-Glutamic acid, N-(1-deoxy-D-fructos-1-y)- | Protein glycation; potential therapeutic applications | |

| N-(1-deoxy-D-fructos-1-y)-L-alanine | Similar glycation effects; lesser studied | |

| N-(1-deoxy-D-fructos-1-y)-L-histidine | Potential antioxidant properties; under research |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing L-Glutamic Acid, N-(1-deoxy-D-fructos-1-yl)-, and how is its purity validated?

- Answer : Synthesis efficiency is maximized by optimizing temperature (e.g., 50–90°C) and water activity, with glucose and L-glutamic acid as precursors. Analytical methods like high-performance anion-exchange chromatography (HPAEC) are used to quantify yields and confirm purity. Reverse Amadori rearrangement can occur under acidic conditions, necessitating pH control (pH 5–8) to minimize degradation .

Q. How do pH and buffer systems influence the stability of this Amadori compound in aqueous solutions?

- Answer : Degradation rates increase with pH, particularly in phosphate buffers. At pH 5–7, phosphate accelerates decomposition by ~30%, forming glycine (60–70 mol%) and parent sugars (e.g., glucose and mannose). HPAEC is recommended to monitor degradation products over time, with reaction termination via rapid cooling to preserve intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.